molecular formula C7H8O4S B13320715 5-(Methanesulfinylmethyl)furan-2-carboxylic acid

5-(Methanesulfinylmethyl)furan-2-carboxylic acid

Cat. No.: B13320715
M. Wt: 188.20 g/mol
InChI Key: ZNGSPVKTINUEEK-UHFFFAOYSA-N
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Description

5-(Methanesulfinylmethyl)furan-2-carboxylic acid is a furan-based compound characterized by the presence of a methanesulfinylmethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methanesulfinylmethyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methanesulfinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfinylmethyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(Methanesulfinylmethyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methanesulfinylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfinylmethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The furan ring’s aromatic nature allows it to participate in various chemical reactions, contributing to its overall activity.

Comparison with Similar Compounds

    2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.

    5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, known for its use in biomass conversion.

    2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.

Uniqueness: 5-(Methanesulfinylmethyl)furan-2-carboxylic acid is unique due to the presence of the methanesulfinylmethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

5-(methylsulfinylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H8O4S/c1-12(10)4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9)

InChI Key

ZNGSPVKTINUEEK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

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